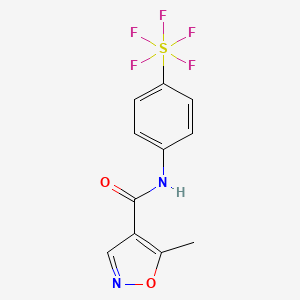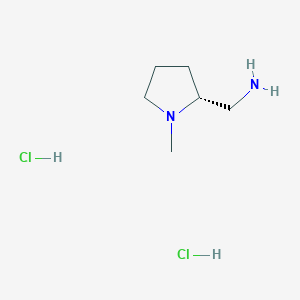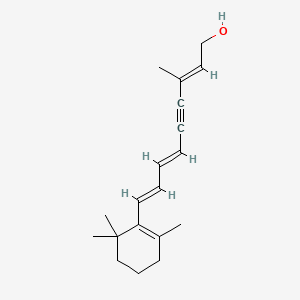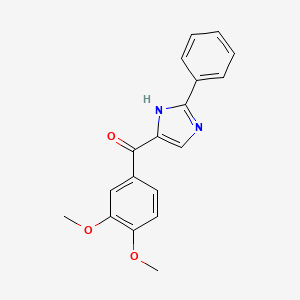
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methanone group linking a 3,4-dimethoxyphenyl ring and a 2-phenyl-1H-imidazol-5-yl ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then subjected to a condensation reaction with 2-phenyl-1H-imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as phosphorus oxychloride (POCl3) to facilitate the formation of the methanone linkage .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of (3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-4-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-6-yl)methanone
- (3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-2-yl)methanone
Uniqueness
(3,4-Dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone stands out due to its specific substitution pattern on the imidazole ring, which may confer unique biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C18H16N2O3 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-8-13(10-16(15)23-2)17(21)14-11-19-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) |
InChI-Schlüssel |
AGYCWSCTZBJQCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


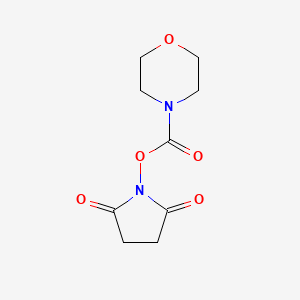
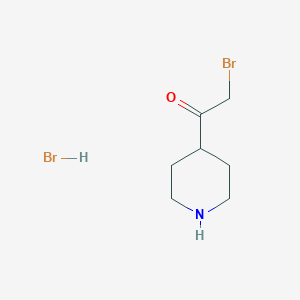

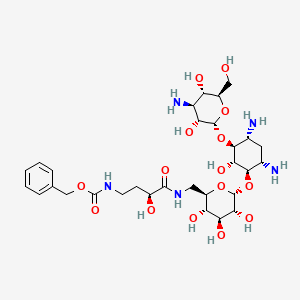
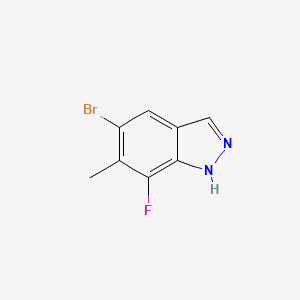
![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)

![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
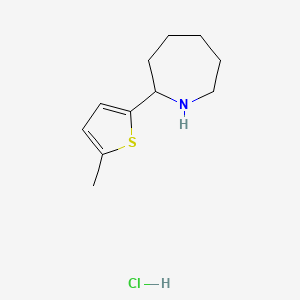
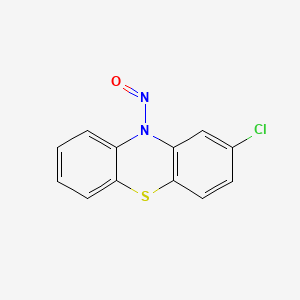
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
